molecular formula C22H20F2N2O5S2 B11261464 2,5-difluoro-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

2,5-difluoro-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B11261464
M. Wt: 494.5 g/mol
InChI Key: GENJIXYVARUSSW-UHFFFAOYSA-N
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Description

2,5-DIFLUORO-N-[1-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes difluorobenzene and methoxybenzenesulfonyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIFLUORO-N-[1-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the nucleophilic aromatic substitution of difluoronitrobenzene with morpholine, followed by sulfonation reactions to introduce the sulfonyl groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-DIFLUORO-N-[1-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines .

Scientific Research Applications

2,5-DIFLUORO-N-[1-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-DIFLUORO-N-[1-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-DIFLUORO-N-[1-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H20F2N2O5S2

Molecular Weight

494.5 g/mol

IUPAC Name

2,5-difluoro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide

InChI

InChI=1S/C22H20F2N2O5S2/c1-31-18-6-8-19(9-7-18)33(29,30)26-12-2-3-15-13-17(5-11-21(15)26)25-32(27,28)22-14-16(23)4-10-20(22)24/h4-11,13-14,25H,2-3,12H2,1H3

InChI Key

GENJIXYVARUSSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F

Origin of Product

United States

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